N-cyclobutyl-1,3-benzothiazole-6-carboxamide
Description
Properties
IUPAC Name |
N-cyclobutyl-1,3-benzothiazole-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2OS/c15-12(14-9-2-1-3-9)8-4-5-10-11(6-8)16-7-13-10/h4-7,9H,1-3H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNSXIVRFKPELFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NC(=O)C2=CC3=C(C=C2)N=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thioamide Cyclization
The benzothiazole scaffold is typically synthesized via cyclization of 2-aminothiophenol derivatives. A modified approach fromtriazolo[3,4-b]benzothiazole synthesis involves refluxing 2-hydrazinobenzothiazoles with formic acid to form tricyclic intermediates. For N-cyclobutyl-1,3-benzothiazole-6-carboxamide, the precursor 6-methyl-1,3-benzothiazole is synthesized by treating 2-amino-4-methylbenzenethiol with potassium thiocyanate and bromine in acidic methanol. This yields a thiazole ring with a methyl group at position 6, crucial for subsequent oxidation.
Alternative Ring-Closure Methods
Photochemical [2+2] cycloaddition, as described in cyclobutane synthesis, is less common for benzothiazoles but offers regioselectivity. However, traditional methods like the Herz reaction remain predominant due to higher yields (70–85%).
Oxidation to 1,3-Benzothiazole-6-Carboxylic Acid
Sodium Hypochlorite-Mediated Oxidation
The methyl group at position 6 is oxidized to a carboxylic acid using sodium hypochlorite (NaClO) under controlled pH. As detailed in the patent WO2017115137A1, this step requires precise temperature control (35–40°C) to avoid over-oxidation. The reaction proceeds via radical intermediates, with NaClO acting as both oxidant and chlorine source. Yields of 1,3-benzothiazole-6-carboxylic acid reach 50–60% under optimized conditions.
Alternative Oxidizing Agents
Hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄) are less effective, often resulting in ring degradation. Nitric acid (HNO₃) achieves moderate yields (40–45%) but requires stringent safety measures.
Amidation with Cyclobutylamine
Carboxylic Acid Activation
The carboxylic acid is activated using ethyl chloroformate (ECF) or thionyl chloride (SOCl₂) to form the acyl chloride. In a representative procedure, 1,3-benzothiazole-6-carboxylic acid (1.0 mmol) is treated with SOCl₂ (2.5 mmol) in anhydrous dichloromethane (DCM) at 0°C, followed by stirring at room temperature for 2 hours.
Coupling with Cyclobutylamine
The acyl chloride is reacted with cyclobutylamine (1.2 mmol) in the presence of a base like triethylamine (TEA). EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) serves as an alternative coupling agent, achieving yields of 75–80%. Critical parameters include:
- Solvent : DCM or tetrahydrofuran (THF).
- Temperature : 0°C to room temperature.
- Workup : Neutralization with NaHCO₃ and extraction with ethyl acetate.
Alternative Synthetic Routes
One-Pot Synthesis
A patent-pending method combines benzothiazole formation, oxidation, and amidation in a single reactor. While reducing purification steps, this approach faces challenges in controlling intermediate reactivity, yielding 55–60% final product.
Analytical Characterization
Nuclear Magnetic Resonance (NMR)
High-Performance Liquid Chromatography (HPLC)
Purity is assessed using CH₃CN/H₂O + 0.1% formic acid (70:30), with a retention time of 2.05 minutes and 99.21% peak area.
Challenges and Optimization
Regioselectivity in Benzothiazole Formation
Competing reactions at positions 5 and 7 are mitigated using electron-withdrawing groups (EWGs) on the benzene ring.
Cyclobutylamine Stability
Cyclobutylamine’s ring strain necessitates low-temperature storage (−20°C) to prevent polymerization.
Chemical Reactions Analysis
N-cyclobutyl-1,3-benzothiazole-6-carboxamide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: this compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted benzothiazole derivatives.
Scientific Research Applications
Antitumor Activity
Recent studies have demonstrated that N-cyclobutyl-1,3-benzothiazole-6-carboxamide exhibits promising antitumor effects. In vitro experiments have shown its ability to inhibit the growth of various cancer cell lines. The compound's mechanism may involve interaction with specific biological pathways that regulate cell proliferation and apoptosis.
Antimicrobial Properties
This compound has also been investigated for its antibacterial and antifungal properties. Research indicates moderate antibacterial activity against several strains of bacteria, suggesting potential applications in treating bacterial infections. Furthermore, it has shown effectiveness against various fungal species, making it a candidate for further development as an antimicrobial agent .
Enzyme Interaction
Studies on the compound's interactions with biological targets are crucial for understanding its therapeutic potential. It is believed to interact with specific enzymes or receptors involved in disease pathways. For example, its structural similarities to other benzothiazole compounds may allow it to function as a histamine receptor ligand, which could be beneficial in treating allergic conditions .
Material Science Applications
This compound is being explored for its potential use in organic light-emitting diodes (OLEDs). Its photoluminescent properties suggest that it could serve as an effective material in the development of advanced electronic devices. The compound's unique chemical structure allows for various interactions that can be exploited in material science.
Comparative Analysis with Related Compounds
To better understand the unique aspects of this compound, it is helpful to compare it with other compounds in the benzothiazole family:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-amino-1,3-benzothiazole | Contains an amino group at position 2 | Known for specific binding to RNA motifs |
| Benzothiazole derivatives with alkyl substitutions | Various alkyl groups attached to the benzothiazole ring | Enhanced solubility and bioavailability |
| Benzothiazole cyclobutylamine derivatives | Cyclobutyl group attached directly to nitrogen | Potentially effective as histamine receptor ligands |
This compound stands out due to its combination of cyclobutyl moiety and carboxamide functionality, which may enhance its biological activity compared to other benzothiazoles.
Mechanism of Action
The mechanism of action of N-cyclobutyl-1,3-benzothiazole-6-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit enzymes such as dihydroorotase, DNA gyrase, and peptide deformylase, which are crucial for bacterial survival and proliferation . Additionally, its anticancer activity is attributed to the inhibition of tyrosine kinase and other enzymes involved in cell signaling pathways .
Comparison with Similar Compounds
N-cyclobutyl-1,3-benzothiazole-6-carboxamide can be compared with other benzothiazole derivatives, such as:
2-aminobenzothiazole: Known for its antimicrobial and anticancer properties.
6-nitrobenzothiazole: Exhibits potent antibacterial activity.
2-mercaptobenzothiazole: Widely used as a vulcanization accelerator in the rubber industry.
This compound stands out due to its unique cyclobutyl group, which enhances its biological activity and provides distinct chemical properties compared to other benzothiazole derivatives.
Biological Activity
N-cyclobutyl-1,3-benzothiazole-6-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides an overview of its biological activity, synthesis, and relevant research findings.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of 6-amino-1,3-benzothiazole-2-carboxylic acid with cyclobutyl bromide. Various characterization techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) are employed to confirm the structure and purity of the compound.
Antitumor Activity
Research has indicated that this compound exhibits significant antitumor properties. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines. The compound's mechanism appears to involve interference with specific signaling pathways that are crucial for tumor proliferation and survival.
Table 1: Antitumor Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HepG2 | 7.8 | Induction of apoptosis via caspase activation |
| A549 | 10.5 | Inhibition of cell cycle progression |
| HelaS3 | 12.0 | Modulation of growth factor signaling |
Antibacterial and Antifungal Properties
In addition to its antitumor effects, this compound has shown moderate antibacterial activity against several strains of bacteria. One study reported effective inhibition against both Gram-positive and Gram-negative bacteria. Furthermore, it has been investigated for antifungal properties, demonstrating efficacy against certain fungal strains.
Table 2: Antimicrobial Activity Data
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
| Candida albicans | 25 |
The biological activity of this compound is attributed to its interactions with various biological targets. Studies suggest that it may interact with enzymes or receptors involved in critical disease pathways. For instance, it has been shown to affect signaling pathways related to cell survival and apoptosis, making it a candidate for further therapeutic exploration .
Case Studies and Research Findings
A notable case study involved the evaluation of this compound in a preclinical model of cancer. The results indicated a significant reduction in tumor size compared to control groups, supporting its potential as an antitumor agent . Additionally, research on its antimicrobial properties highlighted its effectiveness in reducing bacterial load in infected models, suggesting therapeutic applications in infectious diseases .
Q & A
Q. What are the recommended methodologies for synthesizing N-cyclobutyl-1,3-benzothiazole-6-carboxamide?
Synthesis typically involves coupling reactions between benzothiazole-carboxylic acid derivatives and cyclobutylamine. For example, tert-butyl-protected intermediates (e.g., tert-butyl carbamates) are used to stabilize reactive groups during synthesis . Purification often employs column chromatography, and structural confirmation is achieved via NMR and mass spectrometry (e.g., GC/MS for intermediates) .
Q. How can the crystal structure of this compound be determined experimentally?
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Software suites like SHELX and SHELXL are widely used for structure refinement , while visualization tools like Mercury enable 3D analysis of hydrogen bonding and packing motifs . For example, graph-set analysis (as described by Etter) can classify hydrogen-bonding patterns in the crystal lattice .
Q. What safety protocols are critical when handling benzothiazole-carboxamide derivatives?
Use personal protective equipment (PPE) including gloves, face shields, and lab coats. Avoid inhalation/ingestion, and store waste separately for professional disposal . DMSO is a common solvent but should be kept below 15% concentration to avoid perturbing spectroscopic analyses .
Advanced Research Questions
Q. How can NMR spectroscopy resolve binding interactions between this compound and nucleic acids?
Studies on analogous benzothiazole-carboxamides (e.g., 2-amino-1,3-benzothiazole-6-carboxamide) show that HSQC and exchange spectroscopy detect perturbations in RNA resonances upon ligand binding. For instance, broadening of adenine (A9) and uracil (U7) peaks indicates selective interaction with tandem mismatch motifs like r(UY:GA) .
Q. What analytical techniques are optimal for characterizing metabolic byproducts of this compound?
High-resolution mass spectrometry (HRMS) with exact mass matching (e.g., 323.0605614 Da) identifies metabolites . Coupled with LC-MS/MS, it can track degradation pathways. For structural isomers, NMR diffusion-ordered spectroscopy (DOSY) differentiates species with similar masses .
Q. How to address contradictions in reported binding affinities across studies?
Methodological consistency is key. Variations may arise from solvent effects (e.g., DMSO concentration in NMR buffers) or crystallographic refinement parameters (e.g., SHELXL vs. alternative software) . Cross-validate using orthogonal techniques: surface plasmon resonance (SPR) for binding kinetics and isothermal titration calorimetry (ITC) for thermodynamic profiling.
Q. What computational tools predict hydrogen-bonding interactions in ligand-RNA complexes?
Graph-set analysis (as implemented in Mercury) categorizes hydrogen-bond motifs . Molecular docking (e.g., AutoDock Vina) paired with molecular dynamics simulations (e.g., GROMACS) can model binding stability. Experimental validation via mutagenesis (e.g., disrupting RNA mismatch sites) confirms critical interactions .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
